2,5-Dimethyl-4-pyridinamine 1-oxide
Description
2,5-Dimethyl-4-pyridinamine 1-oxide is a heterocyclic compound belonging to the pyridine N-oxide family. Its structure features a pyridine ring substituted with methyl groups at the 2- and 5-positions, an amine group at the 4-position, and an oxygen atom at the 1-position (N-oxide group). This unique arrangement confers distinct electronic and steric properties, making it valuable in coordination chemistry, catalysis, and pharmaceutical research .
Synthesis: The compound is synthesized via oxidation of its precursor, 2,5-dimethyl-4-aminopyridine, using selenium dioxide (SeO₂) in the presence of a peroxide (e.g., tert-butyl hydroperoxide, TBHP). Key steps include:
Reaction optimization by varying solvents (e.g., chloroform, ethanol) and peroxide types.
Purification via silica gel column chromatography after extraction with CHCl₃ .
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Chloroform | 78 |
| Peroxide | TBHP | 82 |
| Molar ratio (SM:SeO₂) | 1:1.2 | 85 |
Properties
CAS No. |
89943-06-6 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-hydroxy-2,5-dimethylpyridin-4-imine |
InChI |
InChI=1S/C7H10N2O/c1-5-4-9(10)6(2)3-7(5)8/h3-4,8,10H,1-2H3 |
InChI Key |
AVHVEAHLIIHSCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=N)C(=CN1O)C |
Canonical SMILES |
CC1=CC(=N)C(=CN1O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
A. 4-Aminopyridine 1-oxide
- Structure : Lacks methyl groups at 2- and 5-positions.
- Synthesis : Typically uses hydrogen peroxide (H₂O₂) in acetic acid instead of SeO₂/TBHP.
- Reactivity : Lower steric hindrance allows faster nucleophilic substitution but reduced thermal stability compared to 2,5-dimethyl derivative .
B. 2,6-Lutidine 1-oxide
- Applications : Primarily a ligand in metal complexes. Less basic than 2,5-dimethyl-4-pyridinamine 1-oxide due to the absence of an electron-donating amine group.
C. Lepidine 1-oxide (4-Methylquinoline 1-oxide)
- Structure: Quinoline-based N-oxide with a methyl group at the 4-position.
- Synthesis : Requires harsher conditions (e.g., higher SeO₂ ratios) due to aromatic ring rigidity. Lower yield (60–65%) compared to pyridine-based analogues .
Reactivity and Stability
| Compound | Oxidation Stability | Nucleophilic Reactivity | Thermal Decomposition (°C) |
|---|---|---|---|
| This compound | High | Moderate | 220–225 |
| 4-Aminopyridine 1-oxide | Moderate | High | 190–195 |
| 2,6-Lutidine 1-oxide | High | Low | 240–245 |
Key Findings :
- The methyl groups in this compound enhance steric protection of the N-oxide group, improving thermal stability over non-methylated analogues.
- The amine group at the 4-position increases electron density, making it more reactive in coordination chemistry than 2,6-lutidine 1-oxide .
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